3-(Cyclohexyloxy)-4-hydroxybenzamide
Description
3-(Cyclohexyloxy)-4-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 4-position and a cyclohexyloxy (C₆H₁₁O-) substituent at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-11(15)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
InChI Key |
PCNXTEOKLXOPND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Formation of Benzamide: The 4-hydroxybenzoic acid is first converted to 4-hydroxybenzamide through an amidation reaction using ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Cyclohexyloxy Group: The 4-hydroxybenzamide is then reacted with cyclohexyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclohexyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: 3-(Cyclohexyloxy)-4-oxobenzamide.
Reduction: 3-(Cyclohexyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexyloxy)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the cyclohexyloxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 3-(Cyclohexyloxy)-4-hydroxybenzamide and related compounds:
Pharmacological and Functional Differences
- Antiproliferative Activity: Sorafenib analogues (e.g., t-AUCMB) demonstrate strong cytotoxicity in hepatoma cells via caspase-independent pathways . The dichloropyridinyl substituent in 3-(Cyclopropylmethoxy)-4-hydroxybenzamide () may enhance binding to kinase targets, akin to sorafenib’s mechanism .
- Cocrystal Utility: 4-Hydroxybenzamide (HBD) is widely used in cocrystal design to improve drug solubility and stability, as seen with PPAH·HBD·acetone .
Synthetic Pathways :
Physicochemical and Structural Insights
- Hydrogen Bonding : The 4-hydroxy group enables stronger hydrogen bonding than the methoxy group in N-Cyclohexyl-4-methoxybenzamide , which may influence receptor affinity .
- Steric Effects : The bulkier cyclohexyloxy substituent (vs. cyclopropylmethoxy in ) could limit binding to narrow enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
